molecular formula C12H14N2OS B2501305 N-Methyl-N-[(4-methylthieno[3,2-b]pyrrol-5-yl)methyl]prop-2-enamide CAS No. 2411289-91-1

N-Methyl-N-[(4-methylthieno[3,2-b]pyrrol-5-yl)methyl]prop-2-enamide

Cat. No. B2501305
M. Wt: 234.32
InChI Key: HXCFNMGZUHSUGZ-UHFFFAOYSA-N
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Description

N-Methyl-N-[(4-methylthieno[3,2-b]pyrrol-5-yl)methyl]prop-2-enamide, also known as MTTP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MTTP is a synthetic molecule that belongs to the class of thienopyrrole derivatives. It has been shown to possess various biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.

Mechanism Of Action

N-Methyl-N-[(4-methylthieno[3,2-b]pyrrol-5-yl)methyl]prop-2-enamide exerts its biological activities through various mechanisms. Its anti-inflammatory properties are attributed to its ability to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory cytokines. N-Methyl-N-[(4-methylthieno[3,2-b]pyrrol-5-yl)methyl]prop-2-enamide's anti-tumor properties are attributed to its ability to induce apoptosis in cancer cells through the activation of caspases. Its anti-viral properties are attributed to its ability to inhibit the activity of HCV helicase, an enzyme that is essential for viral replication.

Biochemical And Physiological Effects

N-Methyl-N-[(4-methylthieno[3,2-b]pyrrol-5-yl)methyl]prop-2-enamide has been shown to have various biochemical and physiological effects. It has been demonstrated to reduce the levels of pro-inflammatory cytokines such as IL-6 and TNF-α in vitro and in vivo. N-Methyl-N-[(4-methylthieno[3,2-b]pyrrol-5-yl)methyl]prop-2-enamide has also been shown to induce apoptosis in cancer cells, leading to the inhibition of tumor growth. Additionally, it has been demonstrated to inhibit the replication of HCV in vitro.

Advantages And Limitations For Lab Experiments

N-Methyl-N-[(4-methylthieno[3,2-b]pyrrol-5-yl)methyl]prop-2-enamide has several advantages for lab experiments. It is a synthetic molecule that can be easily synthesized in large quantities, making it readily available for research purposes. It has been extensively studied for its potential therapeutic applications, and its mechanism of action is well understood. However, N-Methyl-N-[(4-methylthieno[3,2-b]pyrrol-5-yl)methyl]prop-2-enamide also has some limitations for lab experiments. It has low solubility in water, which can limit its use in certain assays. Additionally, its potential toxicity and side effects need to be further investigated.

Future Directions

There are several future directions for the research of N-Methyl-N-[(4-methylthieno[3,2-b]pyrrol-5-yl)methyl]prop-2-enamide. One potential application is in the treatment of inflammatory diseases such as rheumatoid arthritis and Crohn's disease. Another potential application is in the treatment of cancer, either as a single agent or in combination with other chemotherapeutic agents. Additionally, further research is needed to investigate the potential use of N-Methyl-N-[(4-methylthieno[3,2-b]pyrrol-5-yl)methyl]prop-2-enamide in the treatment of viral infections such as HCV. The development of more soluble analogs of N-Methyl-N-[(4-methylthieno[3,2-b]pyrrol-5-yl)methyl]prop-2-enamide may also enhance its potential therapeutic applications.
Conclusion:
In conclusion, N-Methyl-N-[(4-methylthieno[3,2-b]pyrrol-5-yl)methyl]prop-2-enamide is a synthetic molecule that has gained significant attention in scientific research due to its potential therapeutic applications. It possesses various biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. N-Methyl-N-[(4-methylthieno[3,2-b]pyrrol-5-yl)methyl]prop-2-enamide's mechanism of action is well understood, and it has been extensively studied for its potential therapeutic applications. However, further research is needed to investigate its potential toxicity and side effects, as well as the development of more soluble analogs. The future directions for the research of N-Methyl-N-[(4-methylthieno[3,2-b]pyrrol-5-yl)methyl]prop-2-enamide are promising, and it has the potential to be a valuable therapeutic agent in the treatment of various diseases.

Synthesis Methods

N-Methyl-N-[(4-methylthieno[3,2-b]pyrrol-5-yl)methyl]prop-2-enamide is synthesized through a multi-step process that involves the reaction of 5-bromo-1,3-dimethyl-1H-pyrazole-4-carboxylic acid with 4-methylthiophen-2-ylamine, followed by the reaction of the resulting intermediate with N-methylprop-2-enamide. The final product is obtained after purification through column chromatography and recrystallization.

Scientific Research Applications

N-Methyl-N-[(4-methylthieno[3,2-b]pyrrol-5-yl)methyl]prop-2-enamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). N-Methyl-N-[(4-methylthieno[3,2-b]pyrrol-5-yl)methyl]prop-2-enamide has also been shown to have anti-tumor properties by inducing apoptosis in cancer cells. Additionally, it has been demonstrated to have anti-viral properties by inhibiting the replication of hepatitis C virus (HCV).

properties

IUPAC Name

N-methyl-N-[(4-methylthieno[3,2-b]pyrrol-5-yl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2OS/c1-4-12(15)13(2)8-9-7-11-10(14(9)3)5-6-16-11/h4-7H,1,8H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXCFNMGZUHSUGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C1CN(C)C(=O)C=C)SC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-N-((4-methyl-4H-thieno[3,2-b]pyrrol-5-yl)methyl)acrylamide

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